4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B
CAS No.:
Cat. No.: VC18016084
Molecular Formula: C32H42O7Si
Molecular Weight: 566.8 g/mol
* For research use only. Not for human or veterinary use.
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B -](/images/structure/VC18016084.png)
Specification
Molecular Formula | C32H42O7Si |
---|---|
Molecular Weight | 566.8 g/mol |
IUPAC Name | [4-[7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-6-(3-methylbut-2-enyl)-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C32H42O7Si/c1-19(2)12-14-21-25(39-40(10,11)32(6,7)8)18-27-28(29(21)34)22(33)17-24(37-27)20-13-15-23(26(16-20)36-9)38-30(35)31(3,4)5/h12-13,15-18,34H,14H2,1-11H3 |
Standard InChI Key | WEBWRFXMIHROEZ-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)C |
Introduction
Structural Characteristics and Relationship to Cannflavin B
Core Structure of Cannflavin B
Cannflavin B (C₂₁H₂₀O₆, MW 368.4 g/mol) is a prenylated flavone characterized by a 6-prenylchrysoeriol backbone . Its structure includes a flavone nucleus (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one) with a prenyl group (-C₅H₈) attached at the C-6 position . The compound’s anti-inflammatory activity stems from its inhibition of prostaglandin E2 (PGE2) synthesis via cyclooxygenase (COX) pathway modulation .
Modifications in the Silylated Derivative
The derivative 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B introduces two key modifications to the parent compound:
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Silyl Ether Protection: The hydroxyl group at C-7 is replaced with a tert-butyldimethylsilyl (TBDMS) ether group (-O-Si(CH₃)₂C(CH₃)₃), a common protective moiety in organic synthesis to enhance stability and lipophilicity .
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Prenyl Substituent Retention: The prenyl group (-CH₂-C(CH₃)=CH₂) at C-6 remains intact, preserving the structural motif critical for cannflavin B’s bioactivity .
Table 1: Comparative Structural Properties
Property | Cannflavin B | 4-[7-TBDMS-O-6-prenyl-cannflavin B |
---|---|---|
Molecular Formula | C₂₁H₂₀O₆ | C₂₉H₄₀O₆Si |
Molecular Weight | 368.4 g/mol | 532.8 g/mol |
Key Functional Groups | 5,7-dihydroxy, 6-prenyl | 5-hydroxy, 7-TBDMS-O, 6-prenyl |
Solubility (Predicted) | Low (hydrophobic) | Enhanced lipophilicity |
Synthetic Pathways and Isolation Challenges
Biosynthetic Precursors of Cannflavin B
Cannflavin B is biosynthesized in C. sativa via prenylation of chrysoeriol, a process mediated by prenyltransferases (PTs) such as CsPT3 . Phenylalanine and malonyl-CoA serve as primary precursors, with the shikimate and acetate pathways contributing to the flavone backbone .
Hypothetical Synthesis of the Silylated Derivative
Step | Reagent/Condition | Purpose |
---|---|---|
1 | TBDMSCl, imidazole, DMF | Silylation of C-7 hydroxyl |
2 | CH₂Cl₂, room temperature | Solvent for silylation |
3 | HPLC (MeOH:H₂O:TFA, 70:30:0.1) | Purification of final product |
Research Gaps and Future Directions
Despite structural plausibility, empirical data on this derivative remain absent. Key research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume